3-(3,4-difluorophenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one
Description
This compound belongs to the benzoxadiazocin class, characterized by a bicyclic core structure containing oxygen and nitrogen atoms. Key structural features include:
- 3,4-Difluorophenyl substituent at position 3, which enhances lipophilicity and metabolic stability due to fluorine’s electronegativity and small atomic radius.
- 2-Methyl group, contributing to steric effects and conformational rigidity.
Properties
IUPAC Name |
10-(3,4-difluorophenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2O3/c1-18-9-14(11-4-3-5-15(24-2)16(11)25-18)21-17(23)22(18)10-6-7-12(19)13(20)8-10/h3-8,14H,9H2,1-2H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYQISAPCEOYONE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=C(O1)C(=CC=C3)OC)NC(=O)N2C4=CC(=C(C=C4)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the succinate dehydrogenase (SDH; EC 1.3.5.1) . SDH is a key enzyme in the citric acid cycle, playing a crucial role in cellular respiration and energy production.
Mode of Action
The compound acts on Complex II: succinate dehydrogenase (SDH) . By interacting with this enzyme, it can potentially disrupt the normal functioning of the citric acid cycle, leading to changes in cellular metabolism.
Biochemical Pathways
The compound’s interaction with SDH affects the citric acid cycle , a crucial biochemical pathway involved in cellular respiration. The downstream effects of this disruption can lead to changes in energy production within the cell, potentially affecting various cellular processes.
Biological Activity
The compound 3-(3,4-difluorophenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on its biological activity, including anticancer properties and other pharmacological effects.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula: C₁₅H₁₄F₂N₂O₂
- Molecular Weight: 296.28 g/mol
- IUPAC Name: this compound
The presence of fluorine atoms and methoxy groups in the structure is significant as these functional groups can enhance the compound's biological activity through various mechanisms.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its effectiveness against various cancer cell lines. For instance:
- Cell Lines Tested:
- AMJ13 (breast cancer)
- HeLa (cervical cancer)
- MCF7 (breast cancer)
Results indicate that the compound exhibits dose-dependent cytotoxicity. For example, at concentrations of 40 µg/ml and 60 µg/ml, inhibition rates of approximately 66% and 68% were observed after 72 hours of exposure to AMJ13 cells .
The proposed mechanisms through which this compound exerts its anticancer effects include:
- Induction of Apoptosis: The compound may trigger programmed cell death in cancer cells by activating intrinsic apoptotic pathways.
- Inhibition of Cell Proliferation: It appears to interfere with cell cycle progression, leading to reduced proliferation rates in sensitive cell lines.
Other Pharmacological Activities
Beyond its anticancer properties, preliminary studies suggest that this compound may also exhibit:
- Antimicrobial Activity: Some derivatives in similar structural classes have shown promise against bacterial strains.
- Anti-inflammatory Effects: Compounds with methoxy and fluorinated groups often demonstrate reduced inflammatory responses in various models.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₄F₂N₂O₂ |
| Molecular Weight | 296.28 g/mol |
| Anticancer Cell Lines | AMJ13, HeLa, MCF7 |
| Inhibition Rate (AMJ13) | 66% at 40 µg/ml after 72h |
| Proposed Mechanisms | Apoptosis induction |
| Cell proliferation inhibition |
Case Study: Anticancer Activity Evaluation
In a controlled study published in a peer-reviewed journal, researchers synthesized the target compound and evaluated its cytotoxicity against the AMJ13 breast cancer cell line. The study utilized various concentrations to determine the effective dosage range for inducing cell death. The findings indicated that higher concentrations significantly inhibited cell viability compared to lower doses .
Future Directions
Further research is warranted to explore:
- In Vivo Studies: To confirm efficacy and safety profiles in animal models.
- Mechanistic Studies: To elucidate the specific pathways affected by this compound.
- Structure-Activity Relationship (SAR) Analysis: To optimize the molecular structure for enhanced biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis with the most relevant analog:
Table 1: Structural and Functional Comparison
Key Observations:
In contrast, the 3-methoxyphenyl group in 899213-30-0 is electron-donating, which may alter charge interactions . The 10-methoxy group in the target compound vs. the absence of a methoxy at this position in 899213-30-0 could affect solubility and hydrogen-bonding capacity.
Metabolic Stability :
- Fluorine atoms in the target compound are likely to slow oxidative metabolism compared to the methoxy group in 899213-30-0, which is susceptible to demethylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
